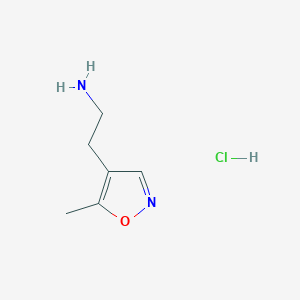

2-(5-Methylisoxazol-4-yl)ethanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(5-Methylisoxazol-4-yl)ethanamine hydrochloride” is a chemical compound with the molecular formula C6H11ClN2O . It’s a compound of interest in various fields of research .

Molecular Structure Analysis

The molecular structure of “2-(5-Methylisoxazol-4-yl)ethanamine hydrochloride” is characterized by the presence of an isoxazole ring, which is a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions . The exact 3D structure is not provided in the sources .Scientific Research Applications

- Isoxazoles have been explored as potential analgesics. Researchers have synthesized derivatives with various substitutions on the isoxazole ring to modulate their activity .

- Some isoxazole derivatives exhibit anti-inflammatory properties. These compounds may interfere with inflammatory pathways and hold promise for managing inflammatory conditions .

- Isoxazoles have demonstrated anticancer activity against various cancer cell lines. Researchers have synthesized derivatives with antiproliferative effects .

- Certain isoxazole derivatives possess antimicrobial properties. These compounds may inhibit the growth of bacteria, fungi, or other pathogens .

- Isoxazoles have been evaluated for antiviral activity. Researchers have synthesized derivatives and assessed their effectiveness against viral infections .

- Isoxazoles may impact memory, learning, cognition, and nociception. Histamine receptors are one of the targets influenced by these compounds .

Analgesic Properties

Anti-Inflammatory Activity

Anticancer Potential

Antimicrobial Effects

Antiviral Applications

Neurological and Cognitive Effects

Mechanism of Action

Mode of Action

It’s worth noting that the substitution of various groups on the isoxazole ring imparts different activities .

Biochemical Pathways

Isoxazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Isoxazole derivatives have been reported to exhibit a wide spectrum of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .

properties

IUPAC Name |

2-(5-methyl-1,2-oxazol-4-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O.ClH/c1-5-6(2-3-7)4-8-9-5;/h4H,2-3,7H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPFJHDLVXSGFHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Methylisoxazol-4-yl)ethanamine hydrochloride | |

CAS RN |

2138032-33-2 |

Source

|

| Record name | 2-(5-methyl-1,2-oxazol-4-yl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1-Cyclopentylpiperidin-4-yl)methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2398462.png)

![N-(3,5-dimethylphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2398469.png)

![1-(prop-2-yn-1-yl)-N-(4-{[5-(trifluoromethyl)pyridin-2-yl]amino}phenyl)piperidine-4-carboxamide](/img/structure/B2398471.png)

![(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2398472.png)

![(Z)-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}(methoxy)amine](/img/structure/B2398473.png)